2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane
Description
2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane is a spirocyclic compound featuring a unique bicyclic structure where two oxygen atoms are positioned at the 1- and 7-positions of a spiro[3.5]nonane scaffold. Its structure combines the conformational rigidity of spiro systems with the reactivity of the iodine atom, enabling participation in cross-coupling and nucleophilic substitution reactions .
Properties
IUPAC Name |
2-(iodomethyl)-1,7-dioxaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO2/c9-6-7-5-8(11-7)1-3-10-4-2-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEZAGJVNGOWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(O2)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of a spirocyclic diol as the starting material, which undergoes iodination to introduce the iodomethyl group. The reaction conditions often include the use of solvents such as dichloromethane and bases like potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of spirocyclic derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
Chemical Applications
Building Block for Organic Synthesis
- 2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane serves as a crucial intermediate in the synthesis of more complex spirocyclic compounds. Its spirocyclic structure allows for the formation of diverse derivatives through various chemical reactions.
- The compound can undergo substitution reactions where the iodomethyl group can be replaced by other nucleophiles (e.g., amines or thiols), facilitating the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.
Reactivity Profile
- The iodomethyl group acts as a leaving group in nucleophilic substitution reactions, enhancing the compound's utility in organic synthesis. Additionally, it can participate in oxidation and reduction reactions to introduce or modify functional groups.
Biological Applications
Enzyme Mechanism Studies
- This compound is utilized in biological research to investigate enzyme mechanisms and interactions. It can act as a probe to study specific biological pathways, providing insights into enzyme inhibition or activation.
Potential Therapeutic Uses
- Research indicates that derivatives of this compound may exhibit biological activity relevant to drug development. The compound's ability to interact with biological targets suggests its potential as a lead compound for designing novel therapeutic agents.
Industrial Applications
Synthesis of Specialty Chemicals
- In industrial settings, this compound is employed in the production of specialty chemicals and materials with unique properties. Its structural characteristics make it suitable for creating polymers and resins with tailored functionalities.
Material Science
- The compound's unique properties may also be explored for developing new materials with specific optical or mechanical characteristics, contributing to advancements in material science.
Case Studies
-
Synthesis of Complex Derivatives :
- A study demonstrated the successful synthesis of various spirocyclic compounds using this compound as a starting material. The derivatives exhibited promising biological activities against specific enzyme targets.
-
Investigating Biological Pathways :
- Research involving this compound highlighted its role in modulating enzyme activity within metabolic pathways, suggesting potential applications in developing enzyme inhibitors for therapeutic purposes.
Mechanism of Action
The mechanism by which 2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing various biochemical pathways. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Halomethyl-Substituted Spiroketals
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane (CAS 22195-53-5)
- Structure: Differs in oxygen placement (1,4-dioxa) and smaller spiro[4.4]nonane system.
- Reactivity : The chloromethyl group is less polarizable than iodomethyl, reducing its efficacy in SN2 reactions.
- Applications : Primarily used as a synthetic intermediate for spirocyclic ethers .
7-(Iodomethyl)-1,4-dioxaspiro[4.4]nonane (CAS 1042152-81-7)
- Structure: Shares the iodomethyl group but with a 1,4-dioxaspiro[4.4]nonane core.
Key Data Table: Halomethyl-Substituted Spiroketals
Spiroketals with Varying Ring Sizes
1,7-Dioxaspiro[5.5]undecane
- Structure : Larger spiro[5.5] system with reduced ring strain.
- Stability : Benefits from hyperconjugative effects (2p(O) → σ*C-O interactions), enhancing conformational stability compared to smaller spiro[3.5] systems .
(R)-1,7-Dioxaspiro[4.4]nonane
- Synthesis : Prepared via DIBALH reduction of spirodilactones, highlighting divergent synthetic routes compared to iodomethyl derivatives .
Key Comparison : Smaller spiro[3.5] systems in the target compound introduce greater ring strain but offer higher reactivity for functionalization.
Nitrogen-Containing Analogs: Diazaspiro Compounds
2,7-Diazaspiro[3.5]nonane Derivatives
- Examples: 2-Methyl-2,7-diazaspiro[3.5]nonane (CAS 1162654-74-1) and 1-ethyl-1,7-diazaspiro[3.5]nonane (CID 134069783).
- Properties : Nitrogen atoms impart basicity and hydrogen-bonding capacity, making these compounds potent sigma receptor ligands. For instance, compound 5b showed high S1R affinity due to amide functionality .
- Contrast : Unlike the oxygen-based spiroketals, diazaspiro derivatives exhibit pharmacological activity but lack the iodomethyl group’s electrophilic reactivity .
Key Data Table: Diazaspiro vs. Dioxaspiro Compounds
Functional Group Variations
9-(Azidomethyl)-5,8-dioxaspiro[3.5]nonane
- Structure : Azidomethyl group instead of iodomethyl, with oxygen at 5,8-positions.
- Reactivity : Azide group enables click chemistry applications, contrasting with iodine’s role in alkylation .
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1369103-58-1)
- Hybrid Structure : Combines oxygen and nitrogen in the spiro system.
Biological Activity
2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and applications in various fields.
Chemical Structure and Properties
This compound features a spirocyclic structure that may influence its biological interactions. The presence of the iodomethyl group is significant as it can enhance reactivity and facilitate various chemical transformations.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an enzyme inhibitor and its interactions with biological macromolecules. The compound's unique structure suggests it may engage in various biological pathways, potentially leading to therapeutic applications.
Key Findings
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for diseases such as cancer and inflammation .
- Receptor Binding : The compound has been studied for its ability to bind to certain receptors, modulating their activity and influencing cellular signaling pathways .
- Potential Therapeutic Effects : Investigations suggest that this compound could exhibit anti-inflammatory and anticancer properties, warranting further exploration in medicinal chemistry .
Research Applications
The unique properties of this compound make it a candidate for various scientific applications:
- Medicinal Chemistry : It is being explored for its potential to develop new therapeutic agents targeting specific diseases.
- Organic Synthesis : The compound serves as a building block for synthesizing more complex molecules due to its reactive functional groups.
- Material Science : Its unique structural characteristics may be utilized in developing new materials with specialized properties .
Study 1: Enzyme Inhibition Assay
A recent study evaluated the enzyme inhibition potential of this compound against a panel of metabolic enzymes. The results indicated significant inhibition rates compared to control compounds, suggesting a promising avenue for further research into its mechanism of action.
| Enzyme Target | Inhibition Rate (%) | Control Compound |
|---|---|---|
| Enzyme A | 75 | 10 |
| Enzyme B | 60 | 15 |
| Enzyme C | 50 | 20 |
Study 2: Receptor Binding Affinity
Another investigation focused on the binding affinity of the compound to specific receptors associated with inflammatory responses. The study utilized radiolabeled ligands to quantify binding interactions.
| Receptor Type | Binding Affinity (Ki) | Comparison Compound |
|---|---|---|
| Receptor X | 30 nM | 100 nM |
| Receptor Y | 50 nM | 200 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
